6-chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core substituted with a chlorine atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with furan-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazinone core can be reduced to form benzoxazinanone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzoxazinanone derivatives.
Substitution: Various substituted benzoxazinones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one exerts its effects is primarily through its interaction with biological macromolecules. It can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the benzoxazinone core, which allows it to intercalate between DNA base pairs. Additionally, the compound can inhibit enzymes involved in cell proliferation, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one: Unique due to its specific substitution pattern and potential biological activities.
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one: Lacks the chlorine atom, which may affect its reactivity and biological properties.
6-Chloro-4H-3,1-benzoxazin-4-one: Lacks the furan ring, which may reduce its potential interactions with biological targets.
Highlighting Uniqueness
The presence of both the chlorine atom and the furan ring in this compound makes it a unique compound with distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
6-chloro-2-(furan-2-yl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO3/c13-7-3-4-9-8(6-7)12(15)17-11(14-9)10-2-1-5-16-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVOGVQHABTRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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